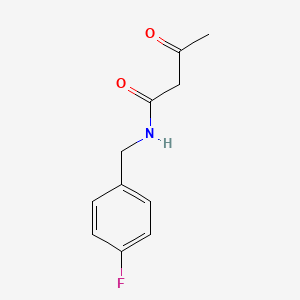

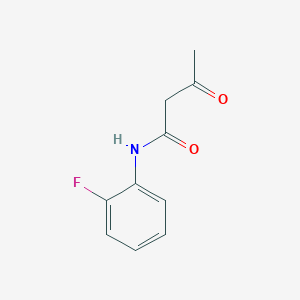

N-(4-Fluorobenzyl)-3-oxobutanamide

Descripción general

Descripción

Structure Elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

The paper titled "Structure elucidation of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and the relevance of predicted (13) C NMR shifts - a case study" provides a comprehensive analysis of a new cannabimimetic designer drug. The study utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the structure of the compound, which features a highly substituted pyrazole skeleton. The researchers narrowed down the possible structures to a subset of pyrazoles and imidazoles through initial NMR analysis. They identified four substituents on the heterocyclic skeleton, including a proton, a 5-fluoropentyl group, a 4-fluorophenyl substituent, and a carbamoyl group with a methyl residue. The use of Internet shift prediction programs was crucial for the prediction of (13) C shift values, which allowed for an efficient and unambiguous determination of the compound's structure. The identified compound is a homologue of AZ-037, which is available from Internet suppliers .

Fluorescence Properties of 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole Derivatives

The study "Characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of some primary and secondary sympathomimetic amines" explores the fluorescence properties of derivatives synthesized using 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F). This fluorogenic reagent was used to derivatize methamphetamine and its metabolites for detection by laser-induced fluorescence. The study observed that the fluorescence intensities of the secondary amine derivatives were high and comparable in chloroform, but extremely low in acetic acid. The absorption and fluorescence spectra were analyzed in various solvents, noting bathochromic shifts and changes in molar absorptivity with solvent polarity. The fluorescence intensities were not sensitive to pH changes within the 2-9 range, except for methamphetamine and p-methoxyamphetamine, which showed a significant decrease in intensity at pH levels above 9 .

Synthesis Analysis

The synthesis of the compounds in both studies involved complex organic reactions. In the first study, the synthesis process was not detailed, but the structure elucidation suggests a multi-step synthesis involving the formation of a pyrazole ring and subsequent functionalization with various substituents . The second study involved the derivatization of methamphetamine and its metabolites using NBD-F, which likely involved the formation of a fluorescent derivative through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of the designer drug in the first study was determined using advanced NMR techniques, including (1) H,(13) C HMBC, and comparison of predicted and observed (13) C chemical shifts. The structure features a pyrazole ring with multiple substituents, including a 5-fluoropentyl group and a 4-fluorophenyl substituent . In the second study, the molecular structure of the NBD-F derivatives was not explicitly detailed, but the fluorescence properties suggest a conjugated system that allows for efficient energy absorption and emission .

Chemical Reactions Analysis

The chemical reactions involved in the first study are not explicitly described, but the structure elucidation implies reactions for the formation of the pyrazole ring and its functionalization. The second study involved the reaction of primary and secondary amines with NBD-F to form fluorescent derivatives, which is indicative of a nucleophilic aromatic substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds were explored through their spectroscopic characteristics. The first study focused on the NMR spectroscopic properties to elucidate the structure . The second study examined the fluorescence properties, noting how solvent polarity and pH affect the fluorescence intensity and emission wavelengths of the NBD-F derivatives .

Aplicaciones Científicas De Investigación

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)”, has been synthesized and biologically evaluated . This compound is a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate .

Methods of Application

The effects of MTC were evaluated on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Results or Outcomes

The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release . PI3K and p-AKT protein levels were significantly increased by activating the PI3K/AKT pathway . Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased . The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma . The endoplasmic reticulum stress (ERS) was decreased, which in turn increased the survival rate of nerve cells, protecting them from ischemic injury . MTC activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .

Application in Environmental Chemistry

Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

The degradation kinetics of a compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “FBEZF”, in water under different conditions has been studied .

Methods of Application

The study investigated the photolysis of FBEZF in water and aimed to elucidate the potential degradation intermediates and mechanism of FBEZF degradation in water .

Results or Outcomes

The specific results or outcomes of this study are not provided in the available information .

Application in Neuroprotection

Field

This application falls under the field of Neuroscience .

Summary of the Application

A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)”, has been evaluated for its protective effects on ischemic stroke .

Methods of Application

The effects of MTC were evaluated on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Results or Outcomes

The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release . PI3K and p-AKT protein levels were significantly increased by activating the PI3K/AKT pathway . Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased . The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma . The endoplasmic reticulum stress (ERS) was decreased, which in turns the survival rate of nerve cells was increased, so that the ischemic injury of neurons was protected accordingly . MTC activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .

Application in Radiosynthesis

Field

This application falls under the field of Radiopharmacy .

Summary of the Application

A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “N-Succinimidyl 4-[18 F]fluorobenzoate ([18 F]SFB)”, has been widely used for labeling of biomolecules .

Methods of Application

The radiosynthesis of [18 F]SFB has been automated by several groups .

Results or Outcomes

The specific results or outcomes of this study are not provided in the available information .

Application in Stroke Treatment

Field

This application falls under the field of Neuroscience .

Summary of the Application

A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)”, has been evaluated for its protective effects on ischemic stroke .

Methods of Application

The effects of MTC were evaluated on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Results or Outcomes

The results showed that MTC increased SOD, CAT, GPx activity and decreased LDH release . PI3K and p-AKT protein levels were significantly increased by activating PI3K/AKT pathway . Mitochondrial pro-apoptotic proteins Bax and Bim levels were reduced while anti-apoptotic protein Bcl-2 levels were increased . The levels of cleaved caspase-9 and cleaved caspase-3 were also reduced in the plasma . The endoplasmic reticulum stress (ERS) was decreased, which in turns the survival rate of nerve cells was increased, so that the ischemic injury of neurons was protected accordingly . MTC activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .

Application in Solvent Expeditor

Field

This application falls under the field of Chemistry .

Summary of the Application

A compound similar to “N-(4-Fluorobenzyl)-3-oxobutanamide”, known as “4-fluorobenzyl cyanide (FBCN)”, has been used as a sterically-hindered solvent to expedite certain chemical reactions .

Methods of Application

FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration .

Results or Outcomes

The specific results or outcomes of this study are not provided in the available information .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOJMGFAXNTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354891 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-3-oxobutanamide | |

CAS RN |

116475-94-6 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)